2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential therapeutic effects in medical research, as well as applications in environmental and industrial research.
Preparation Methods
The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the cyclobutyl group and the amine functionality. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and reagents used in each step can vary, but common methods include cyclization reactions, amination reactions, and salt formation reactions .
Chemical Reactions Analysis
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic effects and is being investigated for its use in treating various medical conditions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride can be compared with other similar compounds, such as:
2-cyclobutyl-1H-1,3-benzodiazol-5-amine: This compound lacks the dihydrochloride salt form.
1H-1,3-benzodiazol-5-amine: This compound lacks the cyclobutyl group.
2-cyclobutyl-1H-1,3-benzodiazol-5-methylamine: This compound has a methyl group instead of an amine group. The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form, which can influence its chemical properties and biological activities
Properties
IUPAC Name |
2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLRKPWCPLXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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